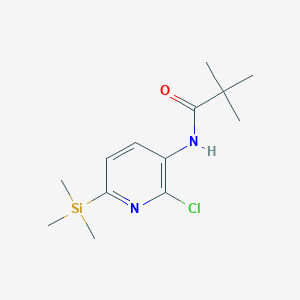
N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivalamide
Descripción general
Descripción
N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivalamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position, a trimethylsilyl group at the 6-position, and a pivalamide group at the 3-position of the pyridine ring. These structural features make it a valuable compound in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivalamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Halogenation: Introduction of a chloro group at the 2-position of the pyridine ring.
Silylation: Introduction of a trimethylsilyl group at the 6-position using a silylating agent such as trimethylsilyl chloride.
Amidation: Introduction of the pivalamide group at the 3-position through an amidation reaction using pivaloyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivalamide involves its interaction with specific molecular targets and pathways. The chloro and trimethylsilyl groups can influence the compound’s reactivity and binding affinity to target molecules. The pivalamide group can enhance the compound’s stability and solubility, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-benzamide: Similar structure but with a benzamide group instead of a pivalamide group.
N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-acetamide: Similar structure but with an acetamide group instead of a pivalamide group.
N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-formamide: Similar structure but with a formamide group instead of a pivalamide group.
Uniqueness
N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivalamide is unique due to the presence of the pivalamide group, which imparts distinct physicochemical properties such as increased steric hindrance and enhanced stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
N-(2-chloro-6-trimethylsilylpyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2OSi/c1-13(2,3)12(17)15-9-7-8-10(16-11(9)14)18(4,5)6/h7-8H,1-6H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGZINJHCZYAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)[Si](C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673902 | |
| Record name | N-[2-Chloro-6-(trimethylsilyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-74-9 | |
| Record name | Propanamide, N-[2-chloro-6-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Chloro-6-(trimethylsilyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


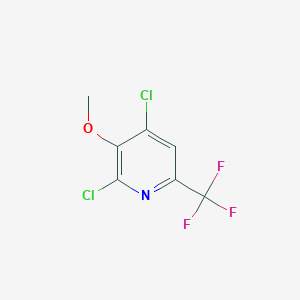
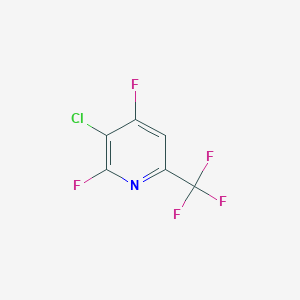
![3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1389785.png)
![Furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1389786.png)
![6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1389788.png)


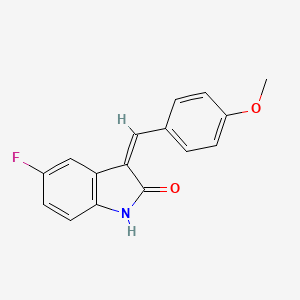
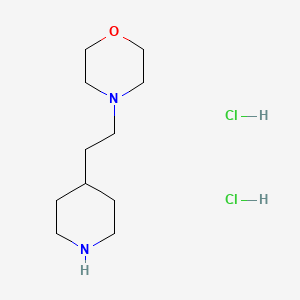
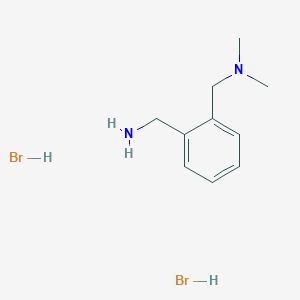
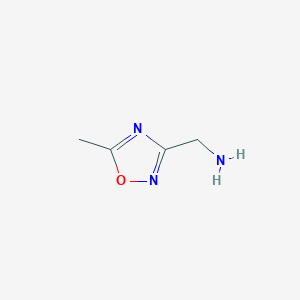
![5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1389801.png)
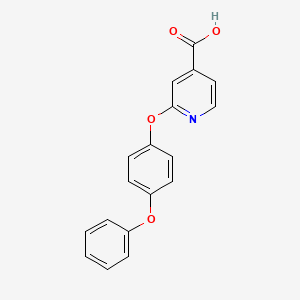
![tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1389804.png)
